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Clinical Efficacy Data of Nazartinib

The table below summarizes the key efficacy outcomes of nazartinib from a phase 2 study in treatment-

naïve patients with advanced EGFR-mutant NSCLC, as assessed by a Blinded Independent Review

Committee (BIRC) using RECIST 1.1 [1].

Efficacy Parameter
Result (All Patients,
n=45)

Result in Patients with Baseline Brain
Metastases (n=13)

Overall Response Rate
(ORR)

69% (31/45 patients) 62% (8/13 patients)

Disease Control Rate (DCR) 91% (41/45 patients) 85% (11/13 patients)

Median Duration of
Response (DOR)

25.3 months Not reported

Median Progression-Free
Survival (PFS)

18.3 months 16.5 months

Median Overall Survival (OS) Not Reached (56% alive
at 33 months)

Not reported
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RECIST 1.1 Assessment Workflow

The following diagram illustrates the standardized workflow for applying RECIST 1.1 criteria in clinical

trials of nazartinib, from patient screening to response evaluation:
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Patient Screening & Enrollment

Baseline Tumor Assessment

Target Lesion Selection
(up to 5 total, max 2 per organ)

Non-Target Lesion Identification

Initiate Nazartinib Treatment
(150 mg, once daily)

On-Treatment Tumor Assessment
(every 6 weeks)

BIRC Review & Categorization
(CR, PR, SD, PD)

Data Analysis & Reporting

Click to download full resolution via product page
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Detailed Experimental Protocol for Tumor Assessment

This section outlines the specific methodology for applying RECIST 1.1 in nazartinib trials, synthesized

from published studies [1].

1. Patient Eligibility and Baseline Evaluation

Population: Patients with histologically confirmed, treatment-naïve, advanced (Stage IIIB/IV) NSCLC

harboring activating EGFR mutations (Ex19del or L858R).
Baseline Imaging: Conduct full-body computed tomography (CT) scans. For all patients, include

contrast-enhanced magnetic resonance imaging (MRI) of the brain to identify CNS metastases.
Documentation: Identify and measure all target and non-target lesions at baseline.

2. Lesion Classification and Measurement

Target Lesions: Select up to 5 representative lesions total, with a maximum of 2 per organ. These
must be measurable with a longest diameter ≥10 mm on CT scan (nodal lesions require short axis

≥15 mm).
Non-Target Lesions: All other malignant lesions, including pathological lymph nodes and CNS

metastases, are identified as non-target. These are recorded qualitatively but not measured.
CNS-Specific Assessment: For patients with brain metastases, a modified RECIST 1.1 is used by a

central neuro-radiologist BIRC. Brain target lesions must be ≥10 mm in diameter.

3. Treatment and Follow-up Assessments

Intervention: Administer nazartinib at 150 mg orally once daily in 28-day cycles.

Assessment Schedule: Perform tumor evaluations (CT of chest/abdomen/pelvis and brain MRI)
every 6 weeks from the first dose for the first 48 weeks, and every 12 weeks thereafter.

Imaging Review: All images are reviewed by both the local investigator and a Blinded Independent
Review Committee (BIRC) to ensure unbiased application of RECIST 1.1.

4. Response Criteria Definitions The BIRC categorizes response based on changes in the sum of diameters

(SOD) of target lesions and the status of non-target lesions:

Complete Response (CR): Disappearance of all target and non-target lesions.
Partial Response (PR): ≥30% decrease in SOD of target lesions compared to baseline.

Progressive Disease (PD): ≥20% increase in SOD of target lesions (and absolute increase of ≥5
mm), or unequivocal progression of non-target lesions, or appearance of new lesions.

Stable Disease (SD): Changes that do not meet criteria for PR or PD.
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Application in CNS Metastases

The patent for nazartinib and clinical data highlight its specific use in treating CNS metastases [2]. The

assessment protocol is adapted as follows:

Imaging Modality: Brain MRI is the gold standard.

Lesion Measurement: CNS target lesions are measured separately from systemic lesions.
Response Calculation: Intracranial ORR and DOR are calculated specifically for the subgroup of

patients with baseline brain metastases using the same RECIST 1.1 thresholds [1].

Safety and Tolerability Profile

Understanding the safety profile is crucial for clinical trial design. The table below summarizes common

adverse events (AEs) associated with nazartinib monotherapy (150 mg) from the phase 2 study [1].

Adverse Event (AE)
All-Grade Incidence
(n=45)

Grade ≥3
Incidence

Rash 64% 7%

Pruritus 44% 0%

Diarrhea 42% 2%

Stomatitis 22% 0%

Blood Creatine Phosphokinase (CPK)
Increase

20% 7%

Fatigue 18% 0%

Drug-Induced Pneumonitis Not Specified 2% (1 patient)

Key Considerations for Protocol Implementation
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Central Review is Critical: The use of a BIRC is essential to minimize assessment bias and ensure

consistent application of RECIST 1.1 across all trial sites [1].
Dedicated CNS Protocol: Given the high incidence of brain metastases in EGFR-mutant NSCLC

and nazartinib's activity, incorporating a robust CNS assessment strategy with brain MRI is
mandatory for a comprehensive efficacy evaluation [1] [2].

Combination Therapy Context: When nazartinib is used in combination with other agents (e.g.,
capmatinib), the same RECIST 1.1 principles apply for efficacy evaluation, though safety monitoring

must be adapted to the combination's profile [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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